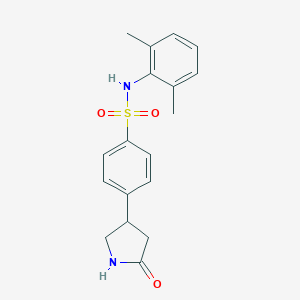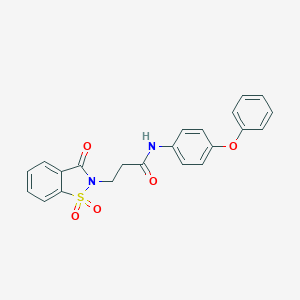
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-phenoxyphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-phenoxyphenyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DIBO or ML604440 and is known to have anti-inflammatory and anti-cancer properties.
作用机制
The mechanism of action of DIBO is not fully understood. However, studies have shown that DIBO can inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of various cellular processes, including inflammation and cell proliferation. By inhibiting NF-κB, DIBO can prevent the activation of genes that promote inflammation and cancer cell growth.
Biochemical and Physiological Effects
DIBO has been shown to have both biochemical and physiological effects. Biochemically, DIBO can inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. Physiologically, DIBO can reduce inflammation and inhibit the growth of cancer cells.
实验室实验的优点和局限性
One advantage of using DIBO in lab experiments is its specificity for NF-κB inhibition. DIBO does not inhibit other transcription factors, making it a useful tool for studying the role of NF-κB in cellular processes. However, one limitation of using DIBO is its relatively low potency compared to other NF-κB inhibitors.
未来方向
There are several future directions for research on DIBO. One area of research is the development of more potent NF-κB inhibitors based on the structure of DIBO. Additionally, research could focus on the use of DIBO in combination with other drugs to enhance its anti-cancer properties. Finally, research could explore the potential use of DIBO in the treatment of other inflammatory diseases beyond rheumatoid arthritis.
Conclusion
In conclusion, DIBO is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its anti-inflammatory and anti-cancer properties make it a promising candidate for the development of new drugs. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DIBO have been discussed in this paper.
合成方法
The synthesis of DIBO involves the reaction of 4-phenoxyphenylboronic acid with 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid in the presence of a palladium catalyst. The resulting product is then subjected to a reaction with propionyl chloride to produce DIBO. The overall synthesis method is a multi-step process that requires careful attention to detail to ensure the purity and yield of the final product.
科学研究应用
DIBO has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the primary areas of research has been in the field of cancer treatment. Studies have shown that DIBO has anti-cancer properties and can inhibit the growth of various cancer cell lines. Additionally, DIBO has been shown to have anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis.
属性
分子式 |
C22H18N2O5S |
|---|---|
分子量 |
422.5 g/mol |
IUPAC 名称 |
N-(4-phenoxyphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C22H18N2O5S/c25-21(14-15-24-22(26)19-8-4-5-9-20(19)30(24,27)28)23-16-10-12-18(13-11-16)29-17-6-2-1-3-7-17/h1-13H,14-15H2,(H,23,25) |
InChI 键 |
CFGJKOFFZRAAPH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O |
规范 SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(Methylsulfonyl)-4-[4-(1-naphthyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B299340.png)
![N-{4-[2-(3-hydroxy-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}methanesulfonamide](/img/structure/B299342.png)
![3-[2-(4-cyclohexylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B299345.png)
![1-cinnamyl-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B299347.png)
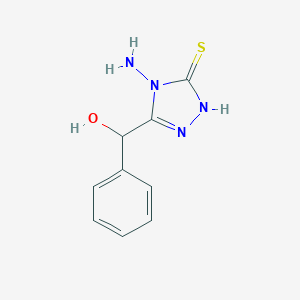
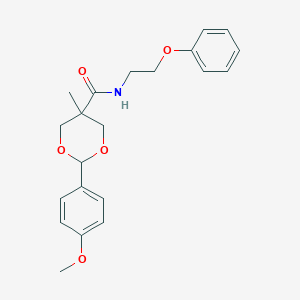
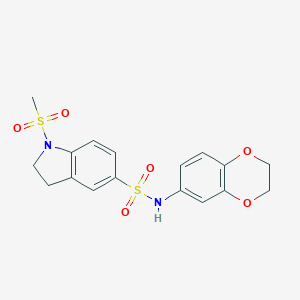
![N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B299356.png)
![3-methyl-2-{[(2-oxo-1,2-dihydro-4-quinolinyl)methyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B299358.png)
![3-(1-Adamantyl)-6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B299359.png)
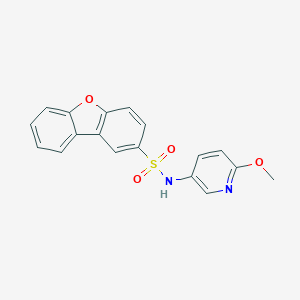
![N-[2-(4-{[(1,1-dioxidotetrahydro-3-thienyl)(methyl)amino]sulfonyl}phenyl)ethyl]acetamide](/img/structure/B299361.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxy-5-(1H-tetrazol-1-yl)benzenesulfonamide](/img/structure/B299362.png)
